molecular formula C19H24BrNO6 B4005599 4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine;oxalic acid

4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine;oxalic acid

Cat. No.: B4005599
M. Wt: 442.3 g/mol
InChI Key: ZFMSMFZSHZRTEF-UHFFFAOYSA-N
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Description

4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine; oxalic acid is a complex organic compound that combines a bromonaphthalene derivative with an amine and an oxalic acid moiety

Scientific Research Applications

4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine typically involves multiple steps:

    Bromination: The starting material, naphthalene, undergoes bromination to form 1-bromonaphthalene.

    Ether Formation: 1-bromonaphthalene is then reacted with an appropriate alcohol to form the ether linkage.

    Amine Introduction: The resulting ether is further reacted with an amine, such as N-(2-methoxyethyl)butan-1-amine, under suitable conditions to introduce the amine group.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-naphthol
  • 4-bromo-1-naphthaleneboronic acid
  • (Z)-2-[(1-bromonaphthalen-2-yl)oxy]-N’-hydroxyethanimidamide

Uniqueness

4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.

Properties

IUPAC Name

4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2.C2H2O4/c1-20-13-11-19-10-4-5-12-21-16-9-8-14-6-2-3-7-15(14)17(16)18;3-1(4)2(5)6/h2-3,6-9,19H,4-5,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMSMFZSHZRTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine;oxalic acid
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4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine;oxalic acid
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4-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)butan-1-amine;oxalic acid

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